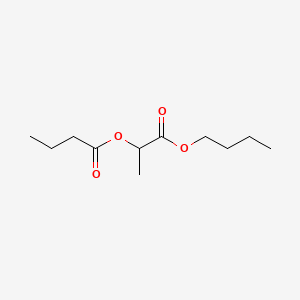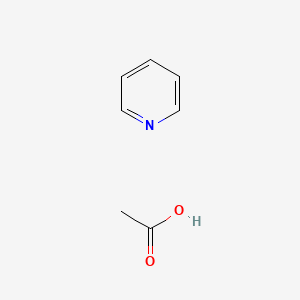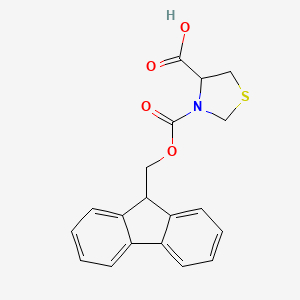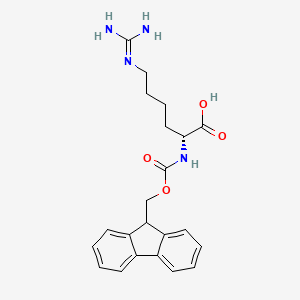
酪酸ブチル
概要
説明
科学的研究の応用
Butyl butyryllactate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the flavor and fragrance industry to impart creamy, buttery notes to products.
生化学分析
Biochemical Properties
Butyl butyryllactate plays a role in biochemical reactions as a flavoring agent. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to interact with olfactory receptor OR51E1, which mediates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) in enteroendocrine L cells . These interactions are crucial for coordinating gastrointestinal physiology, metabolism, and appetite regulation.
Cellular Effects
Butyl butyryllactate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to stimulate the secretion of GLP-1 and PYY via OR51E1 signaling in L cells, which can impact insulinotropic activity and appetite suppression . Additionally, its role as a flavoring agent suggests it may affect sensory cells and pathways related to taste and smell.
Molecular Mechanism
At the molecular level, butyl butyryllactate exerts its effects through binding interactions with biomolecules such as olfactory receptors. The binding of butyl butyryllactate to OR51E1 initiates a signal transduction cascade involving olfactory-specific GTP protein and adenylyl cyclase 3, leading to the secretion of GLP-1 and PYY . This mechanism highlights the compound’s role in modulating metabolic and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyl butyryllactate can change over time. The compound is stable under room temperature conditions and has a long shelf life when stored properly . Its stability and degradation in biological systems may vary, influencing its long-term effects on cellular function. Studies have shown that butyl butyryllactate remains effective as a flavoring agent over extended periods .
Dosage Effects in Animal Models
The effects of butyl butyryllactate vary with different dosages in animal models. At lower dosages, it is generally safe and effective as a flavoring agent. Higher dosages may lead to toxic or adverse effects. For instance, acute toxicity studies have shown that butyl butyryllactate can cause skin irritation at high concentrations . It is essential to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
Butyl butyryllactate is involved in metabolic pathways related to fatty acid esters. It is metabolized by enzymes such as esterases, which hydrolyze the ester bonds to produce butanoic acid and butan-1-ol . These metabolites can further participate in various metabolic processes, including energy production and biosynthesis of other compounds.
Transport and Distribution
Within cells and tissues, butyl butyryllactate is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . This distribution pattern is crucial for its function as a flavoring agent and its interactions with olfactory receptors.
Subcellular Localization
Butyl butyryllactate is localized in specific subcellular compartments, such as the endoplasmic reticulum and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . This subcellular distribution is essential for its activity and function in biochemical reactions and flavor perception.
準備方法
Butyl butyryllactate is synthesized through the direct acetylation of butyl lactate and butyric anhydride in the presence of sulfuric acid . The reaction conditions typically involve heating the mixture to around 100°C and maintaining this temperature for a couple of hours . This method is efficient and yields a high purity product suitable for industrial applications .
化学反応の分析
Butyl butyryllactate undergoes several types of chemical reactions, including:
Esterification: Reacts with acids to form esters and alcohols.
Oxidation: Can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form butyric acid and butyl lactate.
Common reagents used in these reactions include sulfuric acid for esterification and various oxidizing agents for oxidation reactions . The major products formed from these reactions are typically esters, alcohols, and acids .
作用機序
The mechanism of action of butyl butyryllactate involves its interaction with various molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors, triggering sensory responses that result in the perception of a buttery aroma . In biological systems, it may interact with enzymes involved in metabolic pathways, influencing their activity and function .
類似化合物との比較
Butyl butyryllactate is unique compared to other similar compounds due to its specific aroma profile and chemical properties. Similar compounds include:
Butyl lactate: Shares a similar ester structure but has a different aroma profile.
Butyric acid: A precursor in the synthesis of butyl butyryllactate, known for its strong, unpleasant odor.
Ethyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Butyl butyryllactate stands out due to its combination of a soft, creamy aroma and its stability under various conditions .
特性
IUPAC Name |
(1-butoxy-1-oxopropan-2-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-6-8-14-11(13)9(3)15-10(12)7-5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORZZKKLCYMBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044831 | |
| Record name | 1-Butoxy-1-oxopropan-2-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a sweet-sour, buttermilk odour | |
| Record name | Butyl butyryllactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in organic solvents, oils, propylene glycol, miscible at room temperature (in ethanol) | |
| Record name | Butyl butyryllactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.966-0.978 | |
| Record name | Butyl butyryllactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7492-70-8 | |
| Record name | Butyl butyryllactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl butyryllactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl butyryllactate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butoxy-1-oxopropan-2-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl O-butyryllactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL BUTYRYLLACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCR0ONT89C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl butyryllactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Butyl Butyryllactate in the food additive described in the research?
A1: Butyl Butyryllactate is a flavoring compound that contributes to a milky aroma profile. In the food additive described in one of the studies , it's used in a low concentration (0.1-0.7% by mass) alongside other compounds like Ethyl Maltol, Decanoic Acid, and various lactones. The combination of these ingredients aims to create a more realistic and appealing milk fragrance in food products.
Q2: Are there any specific advantages to using Butyl Butyryllactate in this type of food additive?
A2: While the research doesn't explicitly highlight specific advantages of Butyl Butyryllactate over other similar flavor compounds, its inclusion suggests it contributes a desirable nuance to the overall milk fragrance profile. The research emphasizes the importance of achieving a "real and natural" milk flavor , implying that Butyl Butyryllactate plays a role in creating this complex sensory experience.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyano-2-[2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene]-N-methylacetamide](/img/structure/B1580453.png)



